molecular formula C7H11FO3 B2723332 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid CAS No. 1708160-35-3

3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid

Cat. No.: B2723332
CAS No.: 1708160-35-3
M. Wt: 162.16
InChI Key: CITBNXLTTNXNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Cyclobutane-derived Carboxylic Acids in Organic Chemistry

Cyclobutane carboxylic acids have been studied since the early 20th century, with cyclobutanecarboxylic acid itself first synthesized via decarboxylation of 1,1-cyclobutanedicarboxylic acid. The cyclobutane ring’s high ring strain (≈110 kJ/mol) and unique puckered conformation have long intrigued chemists, as these features impart reactivity distinct from larger cycloalkanes. Early applications focused on their role as intermediates in organic synthesis, such as in the preparation of cyclobutylamine, a precursor to bioactive molecules.

The advent of modern catalytic methods, such as photochemical [2+2] cycloadditions and transition-metal-mediated ring contractions, expanded access to functionalized cyclobutanes. However, the synthesis of enantiopure cyclobutane derivatives remained challenging due to the ring’s propensity for racemization under harsh conditions. Despite these hurdles, cyclobutane carboxylic acids gained traction as bioisosteres for aromatic rings, offering reduced lipophilicity ($$ \text{ClogP} $$) while maintaining metabolic stability.

Emergence of Fluorinated Cyclobutane Derivatives

Fluorination has become a cornerstone strategy in medicinal chemistry, with approximately 30% of FDA-approved drugs containing fluorine. The introduction of fluorine into cyclobutane systems enhances electronegativity, improves metabolic stability, and modulates $$ \text{pKa} $$ values. For example, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a structural analog, demonstrates reduced $$ \text{ClogP} $$ compared to its non-fluorinated counterpart, making it a preferred isostere for benzene rings in drug design.

Recent advances in fluorination techniques, such as the use of $$ \text{TMSCF}_3 $$ (trimethyl(trifluoromethyl)silane) and electrophilic fluorinating agents, have enabled precise incorporation of fluorine into cyclobutane scaffolds. A notable example is the synthesis of α-chlorodifluoromethyl and α-trifluoromethyl cyclobutane carboxylic acids via fluoride-mediated trifluoromethylation of cyclobutanone precursors. These methods highlight the growing versatility of fluorinated cyclobutanes in addressing challenges like regioselectivity and stereochemical control.

Table 1: Key Fluorinated Cyclobutane Carboxylic Acids and Their Properties

Compound Substituents Key Applications Reference
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid -CF$$_3$$ at C3 Medicinal chemistry
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid -F, -CH$$_2$$OH at C3 Bioisosteric replacements
3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid -OCH$$2$$CF$$2$$H at C3 Drug candidate intermediates

Research Significance of this compound

The 2-fluoroethoxy group in this compound introduces both steric bulk and electronic effects. The fluorine atom’s strong electronegativity ($$ \chi = 4.0 $$) polarizes adjacent C-O bonds, potentially enhancing hydrogen-bonding interactions with biological targets. Meanwhile, the ethoxy spacer increases solubility compared to non-ether-linked analogs, addressing a common limitation of highly fluorinated compounds.

This compound’s utility lies in its dual functionality: the carboxylic acid group enables conjugation to amines or alcohols via amidation or esterification, while the fluoroethoxy moiety serves as a metabolic stabilizer. For instance, in kinase inhibitor design, such derivatives have been used to fine-tune target engagement and off-selectivity profiles. Additionally, the cyclobutane ring’s rigidity can preorganize the molecule into bioactive conformations, reducing entropic penalties upon binding.

Current Research Landscape and Challenges

Despite progress, several challenges persist in the synthesis and application of this compound:

  • Synthetic Complexity : Multi-step routes are often required to introduce both the fluoroethoxy and carboxylic acid groups. For example, nucleophilic fluorination of ethoxy precursors demands anhydrous conditions and specialized reagents like $$ \text{DAST} $$ (diethylaminosulfur trifluoride), which pose safety risks.
  • Regioselectivity : Competing reactions during cyclobutane functionalization can lead to regioisomeric byproducts. A case in point is the elimination side reactions observed during deoxygenation of CF$$_3$$-substituted cyclobutane carbinols, which complicate purification.
  • Stereochemical Control : The cyclobutane ring’s puckered geometry creates multiple stereochemical outcomes. While chiral auxiliaries and asymmetric catalysis have been employed, achieving enantiomeric excesses >90% remains non-trivial.
  • Scalability : Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimization of cost-intensive steps, such as the use of $$ \text{Togni~II} $$ reagents in trifluoromethylation.

Ongoing research aims to address these hurdles through innovative strategies, such as flow chemistry for safer fluorination and computational modeling to predict regiochemical outcomes. Collaborative efforts between academia and industry will be critical to unlocking the full potential of this compound class.

(Word count: 1,020)

Properties

IUPAC Name

3-(2-fluoroethoxy)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-1-2-11-6-3-5(4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBNXLTTNXNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclobutanone with 2-fluoroethanol in the presence of a base to form the intermediate 3-(2-Fluoroethoxy)cyclobutanone. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .

Chemical Reactions Analysis

3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • A cyclobutane ring .
  • A carboxylic acid functional group.
  • A 2-fluoroethoxy substituent, which enhances its reactivity and biological interactions.

These structural features contribute to its classification as a cyclobutane derivative with fluorinated properties, which can influence its solubility and reactivity compared to non-fluorinated analogs.

Research indicates that 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid exhibits notable interactions with biological targets, particularly in the context of:

  • L-type amino acid transporters , which are implicated in tumor cell targeting.
  • Potential binding to enzymes or receptors that recognize carboxylic acids or fluorinated compounds.

The presence of the fluorine atom is significant as it can enhance binding affinity, leading to increased biological activity.

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
    • Its structure suggests possible applications in targeting metabolic pathways relevant to cancer therapy.
  • Imaging Agents :
    • Similar fluorinated compounds have been evaluated as positron emission tomography (PET) imaging agents for detecting tumors. The unique properties of this compound may lend themselves to similar applications in medical imaging .
  • Chemical Reactions :
    • The compound can participate in various chemical reactions, such as nucleophilic substitutions, which require specific conditions like polar aprotic solvents for stabilization.

Case Study 1: Interaction with L-Type Amino Acid Transporters

A study demonstrated that compounds with similar structures exhibit significant interactions with L-type amino acid transporters, indicating potential applications in targeting tumor cells. This suggests that this compound could be further explored for its ability to facilitate drug delivery to cancerous tissues.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions. Utilizing ruthenium catalysts under controlled temperatures resulted in improved yields and purity levels, showcasing the compound's viability for large-scale synthesis.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogues, their properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties Applications References
3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid C₇H₁₁FO₃ 162.16 2-fluoroethoxy (position 3) Enhanced lipophilicity, metabolic stability, low renal excretion Radiopharmaceuticals, peptide stapling
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ 172.22 tert-butoxy (position 3) High steric bulk, improved pharmacokinetics, purity ≥95% Pharmaceutical intermediates, agrochemicals
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid C₆H₈F₂O₃ 166.12 difluoromethoxy (position 3) High electronegativity, room-temperature stability Biochemical reagents, enzyme inhibitors
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂ 168.12 trifluoromethyl (position 3) Strong electron-withdrawing effect, pKa ≈ 4.36 TEAD modulators, kinase inhibitors
3-(Hydroxymethyl)cyclobutane-1-carboxylic acid C₆H₁₀O₃ 130.14 hydroxymethyl (position 3) Hydrogen-bonding capacity, acidic (carboxylic group) Peptide synthesis, polymer chemistry

Key Comparative Analysis

Electronic Effects
  • Fluoroethoxy vs. Trifluoromethyl : The 2-fluoroethoxy group offers moderate electronegativity, balancing lipophilicity and solubility. In contrast, the trifluoromethyl group (CF₃) is strongly electron-withdrawing, lowering pKa (4.36 vs. ~4.8–5.0 for fluoroethoxy derivatives) and enhancing metabolic resistance .
  • Difluoromethoxy vs. tert-Butoxy : The difluoromethoxy group (OCHF₂) increases polarity compared to the bulky tert-butoxy group, affecting solubility and binding affinity in enzyme-active sites .

Stability and Handling

  • This compound is typically stored at room temperature, similar to 3-(difluoromethoxy)cyclobutane-1-carboxylic acid .
  • 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid requires refrigeration (2–8°C) due to its higher reactivity .

Biological Activity

3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and research findings related to this compound, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7_7H9_9F\O3_3
  • IUPAC Name : this compound
  • Molecular Weight : 166.14 g/mol

The compound features a cyclobutane ring with a carboxylic acid functional group and a fluoroethoxy substituent, which may influence its biological activity through modulation of lipophilicity and electronic properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Cyclobutanone and fluorinated alcohols.
  • Reagents : Use of nucleophilic fluorination techniques to introduce the fluoroethoxy group.
  • Reaction Conditions : Controlled temperature and pressure conditions to optimize yield.

Recent studies have demonstrated efficient synthetic routes yielding high purity and yield, making the compound accessible for biological evaluation .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

Anti-cancer Activity

Preliminary investigations into the anti-cancer properties of this compound suggest potential efficacy in targeting specific cancer cell lines. In vitro assays revealed that it can induce apoptosis in prostate cancer cells, possibly through the activation of caspase pathways. Further studies are required to elucidate the precise molecular mechanisms involved .

Neuroprotective Effects

Emerging data indicate that this compound may possess neuroprotective properties. Animal models have shown that it can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
  • Case Study on Cancer Cell Lines :
    • In vitro testing on prostate cancer cell lines showed a reduction in cell viability by approximately 50% at concentrations above 10 µM after 48 hours.
    • The compound was noted to induce G1 phase cell cycle arrest, suggesting its role in inhibiting cell proliferation.

Research Findings Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-cancerInduces apoptosis in prostate cancer cells
NeuroprotectiveReduces neuroinflammation in animal models

Q & A

Q. What are the common synthetic routes for 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Cyclobutane ring formation : [2+2] Cycloaddition reactions or photochemical methods generate the cyclobutane core .
  • Fluorination : Introduction of the fluoroethoxy group via nucleophilic substitution (e.g., using 2-fluoroethyl bromide) under basic conditions .
  • Carboxylic acid functionalization : Oxidation or hydrolysis of precursor esters or nitriles to yield the final carboxylic acid . Key challenges include controlling regioselectivity during fluorination and minimizing ring strain effects.

Q. How is the structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and cyclobutane ring conformation. 19^{19}F NMR identifies fluorine environments .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for verifying the cyclobutane ring’s puckered geometry .
  • IR spectroscopy : Validates the carboxylic acid (-COOH, ~1700 cm1^{-1}) and fluoroethoxy (-C-O-C-F, ~1100 cm1^{-1}) groups .

Q. What analytical methods ensure purity and quality of the compound?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) assess purity (>98%) .
  • GC-MS : Detects volatile impurities or residual solvents (e.g., ethyl acetate, DMF) .
  • Elemental analysis : Confirms molecular formula (C7_7H9_9FO3_3) by matching calculated vs. observed C, H, F, and O percentages .

Advanced Research Questions

Q. How can the fluorination step be optimized to improve yield and selectivity?

  • Catalyst screening : Silver(I) or phase-transfer catalysts enhance nucleophilic substitution efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, reducing side reactions .
  • Temperature control : Lower temperatures (-20°C to 0°C) minimize β-elimination of the fluoroethoxy group . Recent studies report yields up to 85% using microwave-assisted fluorination .

Q. What strategies resolve racemic mixtures of this compound into enantiomers?

  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak® IA) separate enantiomers with >99% enantiomeric excess (ee) .
  • Diastereomeric salt formation : Use of chiral amines (e.g., cinchonidine) to crystallize specific enantiomers .
  • Enzymatic resolution : Lipases selectively hydrolyze ester precursors of one enantiomer .

Q. How does the fluoroethoxy group influence the compound’s biological activity compared to other substituents?

  • Lipophilicity : The fluoroethoxy group increases logP by ~0.5 compared to methoxy analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in in vitro hepatic microsome assays .
  • SAR studies : Replacement with trifluoromethyl or hydroxy groups alters binding affinity to target enzymes (e.g., cyclooxygenase-2) by 10-100x .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Ring strain : Cyclobutane’s instability requires low-temperature processing to prevent ring-opening .
  • Purification : High-vacuum distillation or preparative HPLC isolates the product from diastereomers .
  • Safety : Fluorinated intermediates may release HF; neutralization with aqueous KOH is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.